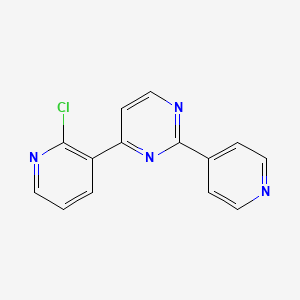
2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide is a chemical compound that is commonly referred to as 'isoxazole-based chromene'. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Scientific Research Applications
Isoxazole-based chromene has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Several studies have also reported its potential as an antidiabetic and antiviral agent.
Mechanism of Action
The mechanism of action of isoxazole-based chromene is not yet fully understood. However, it has been suggested that its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory activity is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
Isoxazole-based chromene has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been reported to regulate glucose metabolism and improve insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of isoxazole-based chromene is its broad range of potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. Its synthesis method is relatively simple and yields a high purity product. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research and development of isoxazole-based chromene. One potential direction is to investigate its potential as an antiviral agent, as several studies have reported its activity against certain viruses. Another direction is to explore its potential as a neuroprotective agent, as it has been shown to exhibit neuroprotective activity in animal models. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for therapeutic use.
Synthesis Methods
The synthesis method of isoxazole-based chromene involves the reaction between 3-formylchromone and p-tolyl isoxazole in the presence of a base. This reaction leads to the formation of a Schiff base intermediate, which is then reduced using sodium borohydride to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-11-16(23-27-19)12-22-20(24)17-10-15-4-2-3-5-18(15)26-21(17)25/h2-11H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFMSPJAMLSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

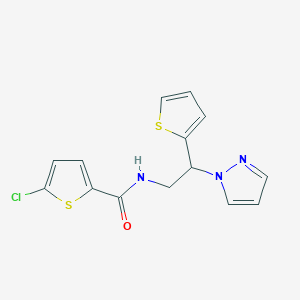
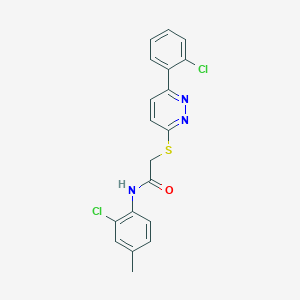

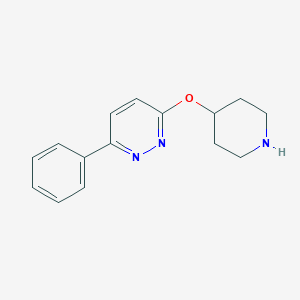

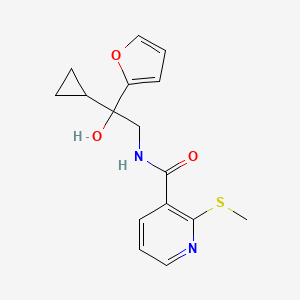

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
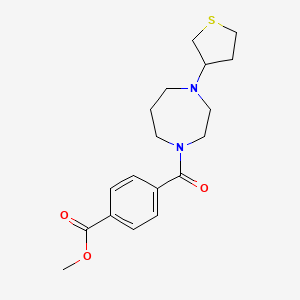
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)
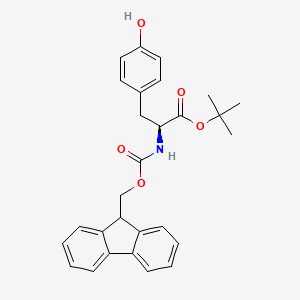
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2620964.png)
